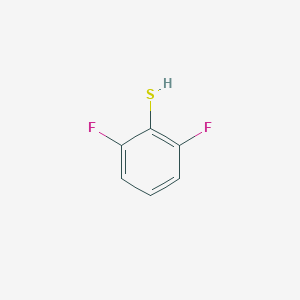

2,6-Difluorbenzolthiol

Übersicht

Beschreibung

2,6-Difluorobenzenethiol is a sulfur-containing organic compound with the chemical formula C6H4F2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various fields such as medical, environmental, and industrial research.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

2,6-Difluorobenzenethiol serves as a crucial reagent in various organic synthesis processes. It can undergo nucleophilic substitution reactions due to the presence of the thiol (-SH) group. This property allows it to react with electrophiles to form more complex molecules.

Synthesis of Fluorinated Compounds

It is used in the synthesis of fluorinated compounds that are essential in pharmaceuticals and agrochemicals. The fluorine atoms enhance the bioactivity and stability of these compounds.

Pharmaceutical Applications

Drug Development

Research indicates that 2,6-difluorobenzenethiol derivatives exhibit significant pharmacological activity. For example:

- Antimicrobial Agents : Compounds derived from 2,6-difluorobenzenethiol have shown effectiveness against various bacterial strains.

- Anti-inflammatory Drugs : The compound's derivatives are being explored for their potential anti-inflammatory properties.

Material Science

Polymer Chemistry

In material science, 2,6-difluorobenzenethiol can be utilized as a monomer in the production of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

Surface Modification

The compound can also be employed in surface modification processes to impart hydrophobic properties to materials. This application is particularly relevant in creating coatings that resist water and dirt accumulation.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Reagent for nucleophilic substitutions | Synthesis of fluorinated pharmaceuticals |

| Pharmaceuticals | Development of antimicrobial and anti-inflammatory drugs | Research on drug efficacy against bacteria |

| Material Science | Used as a monomer for fluorinated polymers | High-performance coatings |

| Surface Modification | Imparts hydrophobic properties | Water-resistant materials |

Case Studies

-

Synthesis of Antimicrobial Agents :

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 2,6-difluorobenzenethiol exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The research involved synthesizing various derivatives and testing their efficacy through minimum inhibitory concentration (MIC) assays. -

Fluorinated Polymers :

Research featured in Macromolecules highlighted the use of 2,6-difluorobenzenethiol as a monomer in creating fluorinated polymers with enhanced thermal stability. The study detailed the polymerization process and characterized the resulting materials' properties through thermal gravimetric analysis (TGA). -

Surface Coatings :

A recent article in Applied Surface Science explored the application of 2,6-difluorobenzenethiol for modifying surfaces to achieve superhydrophobic characteristics. The study demonstrated that coatings created using this compound significantly reduced water adhesion compared to untreated surfaces.

Wirkmechanismus

Target of Action

The primary targets of 2,6-Difluorobenzenethiol are currently not well-defined in the literature. This compound is a derivative of benzenethiol, which is known to interact with various biological targets. The specific targets of 2,6-difluorobenzenethiol and their roles remain to be elucidated .

Biochemische Analyse

Cellular Effects

It is known that thiol-containing compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2,6-Difluorobenzenethiol in animal models .

Metabolic Pathways

The metabolic pathways involving 2,6-Difluorobenzenethiol are not well-characterized .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Difluorobenzenethiol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which can then be further reacted with polyfluoroaromatic amines . Another method involves the bromination of 2,6-difluorotoluene using hydrobromic acid and oxydol under lighting conditions to produce 2,6-difluorobenzyl bromide .

Industrial Production Methods: Industrial production of 2,6-Difluorobenzenethiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hydrobromic acid and oxydol instead of traditional brominating reagents like N-bromosuccinimide helps in reducing production costs and achieving high product purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Difluorobenzenethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alkoxides are commonly used in substitution reactions

Major Products:

Vergleich Mit ähnlichen Verbindungen

- 2,4-Difluorobenzenethiol

- 4-Fluorothiophenol

- 4-Nitrothiophenol

- 4-Chlorothiophenol

- 4-Methylbenzenethiol

- 4-Bromothiophenol

- 2,3,4,5,6-Pentafluorothiophenol

- 3,5-Difluorothiophenol

- 3,5-Bis(trifluoromethyl)benzenethiol

- 2,4-Dimethylbenzenethiol

Uniqueness: 2,6-Difluorobenzenethiol is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions compared to other similar compounds. This unique structure makes it valuable in various research and industrial applications .

Biologische Aktivität

2,6-Difluorobenzenethiol (DFBT) is a sulfur-containing organic compound with the chemical formula CHFS. It is characterized as a colorless to pale yellow liquid with a pungent odor and has garnered interest in various fields including medicinal chemistry, environmental science, and industrial applications. This article explores the biological activity of DFBT, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHFS

- Molecular Weight : 164.16 g/mol

- Physical State : Colorless to pale yellow liquid

- Odor : Pungent

The biological activity of DFBT is primarily attributed to its thiol group (-SH), which is known for its ability to form disulfide bonds and participate in redox reactions. Thiol-containing compounds can influence various cellular functions, including:

- Cell Signaling Pathways : DFBT may modulate signaling pathways by interacting with cysteine residues in proteins, leading to changes in protein function and gene expression.

- Enzyme Inhibition/Activation : It has the potential to act as an inhibitor or activator for various enzymes involved in metabolic pathways.

Cellular Effects

Research indicates that DFBT can affect cellular metabolism and proliferation. Thiol compounds are known to influence oxidative stress responses and may have implications in cancer biology by altering metabolic pathways.

Study on Anticancer Activity

A study focused on diarylsulfonamides, including derivatives like DFBT, showed enhanced activity against specific cancer cell lines. The di-fluoro analogues exhibited improved binding affinity to target proteins involved in cancer metabolism, particularly pyruvate kinase M2 (PKM2). This enzyme plays a crucial role in tumor cell metabolism, and its modulation by compounds like DFBT could provide therapeutic avenues for cancer treatment .

| Compound | AC50 (μM) | Maximum Response (%) |

|---|---|---|

| DFBT | 0.111 | 92 |

Antibacterial Activity

Research has also explored the antibacterial properties of thiol-functionalized compounds similar to DFBT. Although specific studies on DFBT are scarce, related compounds have shown promising activity against various bacterial strains through mechanisms involving enzyme inhibition .

Metabolic Pathways

The metabolic pathways involving DFBT are not well-characterized. However, it is hypothesized that due to its thiol nature, it may undergo conjugation reactions with glutathione or other biomolecules, potentially leading to detoxification processes or bioactivation pathways.

Eigenschaften

IUPAC Name |

2,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALORHWWZVBSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541677 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172366-44-8 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.